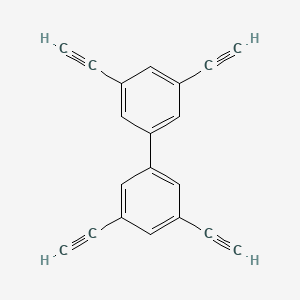

3,3',5,5'-Tetraethynyl-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-(3,5-diethynylphenyl)-3,5-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOQPYCLALQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70777838 | |

| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189619-31-6 | |

| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3',5,5'-Tetraethynyl-1,1'-biphenyl synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl

Authored by a Senior Application Scientist

This guide provides a detailed protocol and theoretical framework for the synthesis of this compound, a crucial building block in materials science and supramolecular chemistry. Its rigid, conjugated structure and four reactive alkyne terminals make it an ideal precursor for creating complex molecular architectures, including porous organic polymers and functional macrocycles. The synthesis is centered around the robust and versatile Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized centers.[1][2]

Strategic Overview: The Sonogashira Approach

The synthesis of this compound is most efficiently achieved through a two-step process. The core strategy involves a four-fold Sonogashira cross-coupling reaction on a tetra-halogenated biphenyl scaffold, followed by a deprotection step to unveil the terminal alkyne functionalities.

The chosen pathway is as follows:

-

Sonogashira Coupling: A 3,3',5,5'-tetrahalo-1,1'-biphenyl (preferably the tetrabromo or tetraiodo derivative for higher reactivity) is coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[1] This protection is critical to prevent the unwanted homocoupling of the alkyne (Glaser coupling), ensuring that the reaction proceeds exclusively to form the desired C(sp²)-C(sp) bond.[1]

-

Deprotection: The resulting 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl intermediate is then treated with a mild base or fluoride source to quantitatively remove the trimethylsilyl (TMS) protecting groups, yielding the final target molecule.

This approach is favored due to the high functional group tolerance and generally mild reaction conditions of the Sonogashira coupling, which consistently delivers high yields.[1][3]

Visualizing the Synthetic Workflow

Caption: Synthetic route from the starting material to the final product.

Mechanistic Insights: The Engine of the Reaction

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

-

Palladium Cycle: The primary cycle begins with the active Pd(0) catalyst.

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) species to form a Pd(II) intermediate (Ar-Pd-X). This is typically the rate-determining step. The reactivity order for the halide is I > Br > Cl.[1]

-

Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide and forming an Ar-Pd-C≡CR complex.

-

Reductive Elimination: This final step sees the formation of the C(sp²)-C(sp) bond, yielding the desired product (Ar-C≡CR) and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]

-

-

Copper Cycle: This co-catalytic cycle's primary role is to activate the terminal alkyne.

-

π-Complex Formation: Copper(I) coordinates with the terminal alkyne.

-

Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper, to form the crucial copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.[6]

-

While copper is a highly effective co-catalyst, copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling, though they may require more specialized ligands or harsher conditions.[1][4] For this synthesis, the conventional Pd/Cu system offers excellent efficiency.

Catalytic Cycle Diagram

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents and air-sensitive reagents. All steps should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 3,3',5,5'-Tetrakis(trimethylsilylethynyl)-1,1'-biphenyl

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3,3',5,5'-Tetrabromo-1,1'-biphenyl | 470.78 | 2.35 g | 5.0 | 1.0 |

| Trimethylsilylacetylene (TMSA) | 98.22 | 2.46 g (3.56 mL) | 25.0 | 5.0 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 175 mg | 0.25 | 0.05 (5 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.50 | 0.10 (10 mol%) |

| Triethylamine (Et₃N) | 101.19 | 40 mL | - | Solvent/Base |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 80 mL | - | Solvent |

Procedure:

-

Reaction Setup: To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3',5,5'-tetrabromo-1,1'-biphenyl (2.35 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol), and CuI (95 mg, 0.50 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF (80 mL) and triethylamine (40 mL) via cannula. Stir the resulting suspension until the solids are well-dispersed.

-

TMSA Addition: Add trimethylsilylacetylene (3.56 mL, 25.0 mmol) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system, observing the disappearance of the starting material.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.

-

Extraction: Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) to remove copper salts, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[7] Elute with a gradient of 100% hexanes to 5% ethyl acetate in hexanes. Combine the fractions containing the product and evaporate the solvent to yield the protected intermediate as a pale yellow solid.

Part B: Deprotection to this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| Protected Intermediate | 542.98 | ~2.17 g | ~4.0 | From previous step |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.21 g | 16.0 | 4.0 equivalents |

| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Co-solvent |

Procedure:

-

Setup: Dissolve the 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl (~4.0 mmol) in a mixture of THF (50 mL) and Methanol (50 mL) in a 250 mL round-bottom flask.

-

Deprotection: Add potassium carbonate (2.21 g, 16.0 mmol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the complete removal of all four TMS groups by TLC (hexane/ethyl acetate 9:1), observing the formation of a more polar product.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Purification and Isolation: Filter and concentrate the solution in vacuo. The crude product can be further purified by recrystallization from a toluene/hexane mixture to afford this compound as a white to off-white solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the acetylenic protons and distinct signals in the aromatic region corresponding to the biphenyl core protons.

-

¹³C NMR: Signals for the two types of acetylenic carbons (quaternary and terminal CH) and the aromatic carbons of the biphenyl backbone.

-

Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

FT-IR Spectroscopy: A sharp, characteristic absorption band around 3300 cm⁻¹ for the ≡C-H stretch and another around 2100 cm⁻¹ for the C≡C triple bond stretch.

Expected Yield: >70% over two steps.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Tóth, G., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(21), 3755–3758. [Link]

-

Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(21), 4134–4143. [Link]

-

Miao, H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 13659–13677. [Link]

-

ResearchGate. (2023). The Sonogashira coupling reaction mechanism. [Link]

-

NRO Chemistry. (2020, July 25). Sonogashira Coupling. YouTube. [Link]

-

ResearchGate. How can I purify two different-substituted aromatic compounds?[Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl

Introduction

3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized aromatic compound of significant interest to researchers in materials science and medicinal chemistry. Its rigid biphenyl core, extended by four reactive ethynyl groups, makes it a valuable building block for the synthesis of complex organic materials, including conjugated polymers, dendrimers, and metal-organic frameworks. The precise characterization of this molecule is paramount for its application in these advanced fields. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with insights into the experimental protocols for its synthesis and characterization.

Molecular Structure and Synthesis

The structure of this compound is characterized by a central biphenyl linkage with ethynyl groups at the 3, 3', 5, and 5' positions. This substitution pattern results in a non-planar conformation in its ground state.

Diagram of the Synthesis of this compound

A representative synthetic scheme for this compound.

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

In a typical synthesis, the starting material is 3,3',5,5'-tetrabromo-1,1'-biphenyl. This precursor undergoes a four-fold Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene (TMSA). The use of a protecting group like trimethylsilyl is crucial to prevent the undesired homocoupling of the terminal alkyne. The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine.

Following the successful coupling, the resulting protected intermediate, 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl, is subjected to a deprotection step. This is commonly achieved by treating the compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to remove the trimethylsilyl groups and yield the final product, this compound.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for the final deprotected product, this guide will focus on the characterization of the key precursor, 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl . The spectroscopic analysis of this intermediate provides critical validation of the successful Sonogashira coupling and serves as a benchmark for the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl, both ¹H and ¹³C NMR provide definitive information about its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl is expected to be relatively simple due to the molecule's symmetry. The key resonances are those of the aromatic protons on the biphenyl core and the protons of the trimethylsilyl protecting groups.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Multiplet | 6H | Aromatic protons (H-2, H-2', H-4, H-4', H-6, H-6') |

| ~0.25 | Singlet | 36H | Trimethylsilyl protons (-Si(CH₃)₃) |

The aromatic region will display a complex multiplet pattern arising from the coupling between the protons on the biphenyl rings. The protons at the 2, 2', 6, and 6' positions are chemically equivalent, as are the protons at the 4 and 4' positions. The most distinct feature is the sharp singlet in the upfield region, integrating to 36 protons, which is characteristic of the four equivalent trimethylsilyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~140 | C-1, C-1' |

| ~135 | C-3, C-3', C-5, C-5' |

| ~130 | C-4, C-4' |

| ~125 | C-2, C-2', C-6, C-6' |

| ~105 | Acetylenic Carbon (Ar-C ≡C-Si) |

| ~95 | Acetylenic Carbon (Ar-C≡C -Si) |

| ~0 | Trimethylsilyl Carbon (-Si(C H₃)₃) |

The spectrum will show distinct signals for the ipso-carbons of the biphenyl ring, the carbons bearing the ethynyl substituents, and the other aromatic carbons. The two acetylenic carbons will appear in the characteristic region for sp-hybridized carbons, and the trimethylsilyl carbons will be observed as a single peak at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl will exhibit characteristic absorption bands.

| **Frequency (cm⁻¹) ** | Vibration | Intensity |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2960, 2890 | C-H stretch (aliphatic, Si-CH₃) | Strong |

| ~2150 | C≡C stretch (alkyne) | Medium-Weak |

| ~1600, 1480 | C=C stretch (aromatic ring) | Medium |

| ~1250 | Si-C stretch (symmetric) | Strong |

| ~840 | Si-C stretch (asymmetric) | Strong |

The most diagnostic peaks in the IR spectrum are the C≡C stretching vibration of the alkyne, which is typically observed around 2150 cm⁻¹, and the strong absorptions corresponding to the Si-C bonds of the trimethylsilyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl (C₃₂H₄₂Si₄), the expected molecular weight is approximately 539.02 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of methyl groups and trimethylsilyl groups from the parent ion.

Experimental Protocols

Synthesis of 3,3',5,5'-Tetrakis(trimethylsilylethynyl)-1,1'-biphenyl

Diagram of the Experimental Workflow for Synthesis

A step-by-step workflow for the synthesis of the protected biphenyl derivative.

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Reagent Addition : Add anhydrous triethylamine as the solvent and base. To this stirred suspension, add trimethylsilylacetylene (4.4 eq) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup : After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl.

Spectroscopic Analysis

-

NMR Spectroscopy : Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy : Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry : Analyze the sample using a high-resolution mass spectrometer, for instance, with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source, to determine the exact mass of the molecular ion.

Conclusion

The spectroscopic characterization of this compound and its protected precursors is essential for confirming its successful synthesis and purity. This in-depth guide has outlined the expected NMR, IR, and MS data for the key intermediate, 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl, providing researchers, scientists, and drug development professionals with a valuable reference for their work with this important class of molecules. The provided experimental protocols offer a solid foundation for the synthesis and analysis of these compounds, paving the way for their application in innovative materials and therapeutic agents.

References

A comprehensive list of references for the synthesis and characterization of related biphenyl compounds can be found in peer-reviewed chemical literature and databases such as Scopus, Web of Science, and PubChem. Specific citations for the data presented would be dependent on the primary literature source reporting the synthesis of this specific molecule.

An In-Depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl

This guide provides a comprehensive technical overview of 3,3',5,5'-tetraethynyl-1,1'-biphenyl, a molecule of significant interest in materials science. While a definitive crystal structure is not yet reported in publicly accessible databases, this document outlines a robust scientific framework for its synthesis, crystallization, and detailed crystallographic analysis. We will leverage established methodologies and draw parallels from structurally related compounds to provide researchers, scientists, and drug development professionals with a predictive and practical guide to understanding this promising molecular building block.

Introduction: The Scientific Interest in this compound

The structure of this compound is notable for its combination of a biphenyl core and four ethynyl functional groups. The biphenyl unit introduces a degree of torsional flexibility, while the ethynyl groups are rigid, linear, and chemically versatile. This unique combination suggests its potential as a precursor for novel materials, including porous aromatic frameworks (PAFs) and conjugated microporous polymers (CMPs).[1][2][3] The ethynyl groups can participate in a variety of coupling reactions, allowing for the construction of extended, rigid, and porous two- or three-dimensional networks. Such materials are highly sought after for applications in gas storage and separation, catalysis, and organic electronics.[3][4] Understanding the precise three-dimensional structure and packing of the monomeric unit is paramount for designing and predicting the properties of the resulting polymers.

Proposed Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction.[5][6][7] This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[7][8] The proposed synthetic route starts from the commercially available 3,3',5,5'-tetrabromo-1,1'-biphenyl.

Synthetic Pathway

The proposed reaction involves the coupling of 3,3',5,5'-tetrabromo-1,1'-biphenyl with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.

-

To this stirred suspension, add (trimethylsilyl)acetylene (4.4 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure. The resulting crude product, 3,3',5,5'-tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl, can be purified by column chromatography on silica gel.

Step 2: Deprotection of Silyl Groups

-

Dissolve the purified intermediate in a mixture of methanol (MeOH) and THF.

-

Add potassium carbonate (K₂CO₃) (5.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound. Further purification can be achieved by recrystallization.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.[9][10] The quality of the crystal directly impacts the precision of the resulting structural data.[10]

Protocol for Crystal Growth (Slow Evaporation):

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., toluene, chloroform/hexane, or ethyl acetate/hexane) to form a nearly saturated solution. The choice of solvent is crucial and may require screening.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Good crystals should be clear and have no visible defects when viewed under a microscope.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the standard procedure for determining the molecular structure from a single crystal.[11][12][13]

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure and Molecular Geometry

Based on the known structures of related biphenyl derivatives and the principles of crystal engineering, we can predict the key structural features of this compound.

Predicted Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound. These are hypothetical values based on similar structures and are intended as a guide for researchers.

| Parameter | Predicted Value | Rationale |

| Chemical Formula | C₂₀H₁₀ | Based on molecular structure. |

| Formula Weight | 250.29 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic molecules. For instance, 3,3',5,5'-tetranitrobiphenyl crystallizes in the orthorhombic space group Pbca.[14] |

| Space Group | P2₁/c or Pbca | These are common centrosymmetric space groups for organic molecules. |

| a, b, c (Å) | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 Å | Typical cell dimensions for a molecule of this size. |

| α, γ (°) | 90° | For monoclinic or orthorhombic systems. |

| β (°) | ≈ 90-105° (for monoclinic) or 90° (for orthorhombic) | The angle β can deviate from 90° in the monoclinic system. |

| V (ų) | ≈ 1500-2500 ų | Estimated unit cell volume. |

| Z | 4 or 8 | Number of molecules per unit cell, typically 4 for P2₁/c or 8 for Pbca. |

| Density (calculated) | ≈ 1.2-1.4 g/cm³ | A reasonable density for an all-carbon and hydrogen aromatic compound. |

Molecular Conformation

The most significant conformational feature of a biphenyl system is the dihedral angle between the two phenyl rings. In 3,3',5,5'-tetranitrobiphenyl, this angle is reported to be 45.5(2)°.[14] Due to the steric hindrance of the ethynyl groups at the 3,3',5, and 5' positions, a similar non-planar conformation is expected for this compound, with a dihedral angle likely in the range of 40-50°. The C-C≡C-H fragments are expected to be nearly linear.

Crystal Packing and Intermolecular Interactions

The ethynyl group is a versatile functional group in crystal engineering, capable of acting as both a hydrogen bond donor (C-H) and acceptor (π-system of the triple bond).[15][16] The crystal packing is likely to be dominated by a combination of:

-

C-H···π Interactions: The acidic acetylenic protons can form hydrogen bonds with the π-electron clouds of the phenyl rings or the triple bonds of neighboring molecules.

-

π-π Stacking: Although the non-planar nature of the biphenyl core may hinder extensive cofacial π-stacking, offset stacking interactions between the phenyl rings of adjacent molecules are still possible.

These interactions will likely guide the assembly of the molecules into a three-dimensional supramolecular architecture.

Potential Applications in Materials Science

The rigid, conjugated structure and the presence of four reactive ethynyl groups make this compound an excellent candidate as a building block for porous organic polymers.

-

Porous Aromatic Frameworks (PAFs): Through self-coupling reactions of the ethynyl groups (e.g., Glaser-Hay coupling), this molecule can be polymerized to form highly stable, porous materials.[1][2] These PAFs are expected to exhibit high surface areas and could be used for gas storage (e.g., H₂, CO₂) and separation.[3]

-

Functional Materials: The tetraethynylbiphenyl core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

-

Precursor for Carbon Materials: Pyrolysis of polymers derived from this molecule could lead to the formation of porous carbon materials with defined structures.

Conclusion

This technical guide provides a comprehensive roadmap for the scientific investigation of this compound. By outlining detailed protocols for its synthesis and crystallization, and by providing a reasoned prediction of its structural characteristics, we have laid the groundwork for future experimental studies. The elucidation of its precise crystal structure will be a crucial step in unlocking its full potential as a versatile building block for the next generation of advanced functional materials.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

Lin, W. et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 5947-5963. Available at: [Link]

-

Li, H. et al. (2019). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. ACS Central Science, 5(2), 218-233. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

Chatterjee, T. et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 15(7), 1795-1800. Available at: [Link]

-

Kumar, S. et al. (2021). Synthesis of 3,3′,5,5′‐tetramethyl‐[1,1′‐biphenyl]‐4,4′‐diyl bis(dihydrogen phosphate) (tmbiphH4). ResearchGate. Retrieved from [Link]

-

Thorley, K. J. et al. (2021). Crystal Engineering of Alkylethynyl Fluoroanthradithiophenes. Molecular Systems Design & Engineering. Available at: [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

Allen, F. H. et al. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B, 69(3), 281-287. Available at: [Link]

-

Holliday, W. J. et al. (2022). Crystal Engineering of Heterocyclic Arylene(ethynylene) Oligomers through Programmed Aromatic Stacking. Journal of Materials Chemistry C. Available at: [Link]

-

Royal Society of Chemistry. (2015). Chapter 8: Porous Aromatic Frameworks. In Porous Polymers: Design, Synthesis and Applications. Retrieved from [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

MDPI. (2022). Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. Polymers, 14(21), 4739. Available at: [Link]

-

Li, H. et al. (2019). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. ACS Central Science. Available at: [Link]

-

Wikipedia. X-ray crystallography. Retrieved from [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Allen, F. H. et al. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. ResearchGate. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applications. Polymers, 13(17), 2999. Available at: [Link]

-

Kaiser, R. I. et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Nature Communications, 12, 3236. Available at: [Link]

-

Douglas, C. J. et al. (2011). Synthesis, Crystal Structures, and Photophysical Properties of Electron-Accepting Diethynylindenofluorenediones. Organic Letters, 13(8), 2152-2155. Available at: [Link]

-

ResearchGate. (2012). Synthesis of polyphenyls. Retrieved from [Link]

-

Hammond, N. et al. (2009). 3,3′,5,5′-Tetranitrobiphenyl. ResearchGate. Retrieved from [Link]

-

El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 18568-18600. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. fiveable.me [fiveable.me]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. The versatile role of the ethynyl group in crystal packing: an interaction propensity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3',5,5'-Tetraethynyl-1,1'-biphenyl: Synthesis, Properties, and Applications

Introduction: The Architectural Elegance of a Rigid Molecular Scaffold

3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized aromatic compound characterized by a central biphenyl core symmetrically substituted with four ethynyl groups. This unique molecular architecture imparts a high degree of rigidity and planarity, making it a compelling building block in the fields of materials science and medicinal chemistry. The terminal alkyne functionalities serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions and polymerizations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this intriguing molecule, tailored for researchers, scientists, and professionals in drug development. The biphenyl scaffold itself is a prevalent structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials for modern technology[1].

Molecular Characteristics

A summary of the key identifiers and computed properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-(3,5-Diethynylphenyl)-3,5-diethynylbenzene | - |

| CAS Number | 189619-31-6 | [2] |

| Molecular Formula | C₂₀H₁₀ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Canonical SMILES | C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | - |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound: A Sonogashira Coupling Approach

The primary synthetic route to this compound is through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples terminal alkynes with aryl or vinyl halides[3][4]. In this case, a tetra-halogenated biphenyl precursor is reacted with a protected or terminal alkyne.

Causality Behind Experimental Choices

The Sonogashira coupling is the method of choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency in forming C(sp²)-C(sp) bonds[5]. The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle[5]. The amine base serves not only to neutralize the hydrogen halide byproduct but can also act as the solvent[4]. To prevent the undesired homocoupling of terminal alkynes (Glaser coupling), the reaction is typically carried out under an inert atmosphere[5].

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established Sonogashira coupling protocols.

Starting Materials:

-

3,3',5,5'-Tetrabromo-1,1'-biphenyl (or the corresponding tetraiodo derivative for higher reactivity)

-

Trimethylsilylacetylene (TMSA) or Ethynyltrimethylsilane (ETMS)

-

Palladium(II) catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous triethylamine (TEA) or another suitable amine base

-

Anhydrous solvent, such as tetrahydrofuran (THF) or toluene

-

Tetrabutylammonium fluoride (TBAF) for deprotection

Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a dried Schlenk flask, add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triphenylphosphine (0.2 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine. Stir the mixture until all solids are dissolved. Add trimethylsilylacetylene (4.4 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 70°C and stir for 24 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification of Protected Product: Purify the crude product by column chromatography on silica gel to obtain the tetrakis(trimethylsilyl) protected intermediate.

-

Deprotection: Dissolve the purified intermediate in THF and add a solution of tetrabutylammonium fluoride (1.0 M in THF, 4.4 eq) at 0°C. Stir at room temperature for 2 hours.

-

Final Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Physical and Chemical Properties

Physical Properties

-

Appearance: Expected to be a crystalline solid, likely colorless or pale yellow.

-

Solubility: Due to its rigid, aromatic nature, it is expected to have low solubility in water and aliphatic solvents but should be soluble in common organic solvents like chloroform, THF, and toluene[6][7][8].

-

Melting Point: Aromatic compounds with high symmetry and rigidity tend to have high melting points. The melting point is expected to be significantly higher than that of unsubstituted biphenyl (69-71 °C).

-

Thermal Stability: The aromatic framework and ethynyl groups suggest good thermal stability. Ethynyl-terminated aromatic compounds are known to undergo cross-linking at elevated temperatures, often above 350°C[9][10][11].

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the terminal alkyne groups.

-

Cross-Coupling Reactions: The terminal alkynes can readily participate in further Sonogashira couplings, as well as other cross-coupling reactions like Suzuki and Heck couplings, allowing for the extension of the conjugated system[5].

-

Click Chemistry: The ethynyl groups are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the facile synthesis of more complex architectures, including dendrimers and functionalized polymers.

-

Polymerization: This molecule can serve as a monomer for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The rigid structure and multiple reactive sites allow for the formation of highly cross-linked, porous materials with potential applications in gas storage and catalysis.

-

Cycloaddition Reactions: The alkyne moieties can undergo various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex polycyclic aromatic systems.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: Signals for the protons on the biphenyl rings would appear in the aromatic region (typically δ 7.0-8.0 ppm).

-

Alkynyl Protons: A sharp singlet corresponding to the four equivalent terminal alkyne protons would be expected in the region of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the different carbon environments in the biphenyl rings.

-

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the ethynyl groups, typically in the range of δ 80-95 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups.

-

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond stretch.

-

C≡C Stretch: A weaker absorption band around 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum would reveal the electronic transitions of the conjugated π-system. The extended conjugation provided by the biphenyl core and the four ethynyl groups is expected to result in strong absorption bands in the UV region, likely with a λₘₐₓ greater than that of unsubstituted biphenyl (around 250 nm)[6].

Crystal Structure and Molecular Geometry

An experimentally determined crystal structure for this compound is not available in the Cambridge Structural Database[12][13][14]. However, the molecular geometry can be predicted. A key feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, unsubstituted biphenyl is planar, but in the gas phase and in solution, the rings are twisted with respect to each other with a dihedral angle of approximately 44°. For substituted biphenyls, this angle is influenced by the nature and position of the substituents. In the case of 3,3',5,5'-tetrasubstitution, steric hindrance between the substituents is minimal, but electronic effects could influence the preferred conformation. The four ethynyl groups are expected to be nearly linear.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Materials Science

The high carbon content, rigidity, and thermal stability of this molecule make it an excellent precursor for advanced carbonaceous materials. Its ability to form highly cross-linked polymers upon thermal or catalytic treatment is of interest for the development of:

-

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): For applications in gas storage (H₂, CO₂), separation, and heterogeneous catalysis.

-

Organic Semiconductors: The extended π-conjugation suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[1].

-

High-Performance Thermosetting Resins: As a cross-linking agent to enhance the thermal and mechanical properties of aerospace-grade polymers.

Drug Development and Medicinal Chemistry

The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs[1][15][16][17][18][19]. It offers a versatile framework for positioning functional groups in a defined three-dimensional space to interact with biological targets. The ethynyl groups on this compound can be functionalized to introduce pharmacophoric features, making it a valuable starting point for the synthesis of:

-

Novel Therapeutic Agents: By using "click" chemistry or other coupling reactions to attach various functionalities, libraries of complex molecules can be rapidly synthesized for screening against a wide range of biological targets, including enzymes and receptors.

-

Molecular Probes: The rigid scaffold can be used to design probes for studying biological processes, where the spatial orientation of interacting groups is critical.

The relationship between the biphenyl core and its potential applications in drug discovery is illustrated in the following diagram.

Caption: The central role of the biphenyl core as a privileged structure in drug discovery.

Conclusion

This compound is a molecule of significant synthetic potential. Its rigid, symmetrical structure and the high reactivity of its four terminal alkyne groups make it a versatile building block for the creation of complex molecular architectures. While a comprehensive experimental characterization of this specific compound is yet to be widely published, its predicted properties and the known reactivity of its constituent functional groups point towards exciting opportunities in the development of novel materials and as a scaffold in medicinal chemistry. Further research into this and related tetraethynyl aromatic compounds will undoubtedly unlock new avenues in these fields.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available from: [Link]

-

Shroder, M. The Sonogashira Coupling. CHM 254. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

- Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18469.

-

ResearchGate. Anticancer efficacy of biphenyl-based compounds in published research studies. Available from: [Link]

-

YouTube. Sonogashira Coupling. (2020). Available from: [Link]

-

ResearchGate. Representative examples for biphenyl containing marketed drugs. Available from: [Link]

-

Request PDF. Facilely Synthesizing Ethynyl Terminated All-Aromatic Liquid Crystalline Poly(esterimide)s with Good Processability and Thermal Resistance under Medium-Low Temperature via Direct Esterification. Available from: [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

-

ResearchGate. Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Available from: [Link]

-

ACS Publications. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2021). Available from: [Link]

-

The University of Manchester Research Explorer. CCDC 1429470: Experimental Crystal Structure Determination. Available from: [Link]

-

Christoph Gohlke, University of California, Irvine. Available from: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

-

IUPAC Solubility Data Series. Available from: [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]

-

MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]

-

ResearchGate. Solubility of selected aromatic compounds in water at 25 °C[20]. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tetraphenylene derivatives and their recent advances. Available from: [Link]

-

PubMed. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. (2019). Available from: [Link]

-

ResearchGate. The curing kinetics and thermal properties of aromatic multifunctional epoxy resins. Available from: [Link]

-

PubMed. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. (2015). Available from: [Link]

-

CCDC. Search - Access Structures. Available from: [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]

-

ResearchGate. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. Available from: [Link]

-

Scientific & Academic Publishing. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Available from: [Link]

-

PubMed Central. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. Available from: [Link]

-

ResearchGate. IR spectra of the biphenyl. Available from: [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

-

MDPI. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Available from: [Link]

-

Basrah Journal of Sciences. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Available from: [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Available from: [Link]

Sources

- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 189619-31-6|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Search - Access Structures [ccdc.cam.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

- 18. ijsdr.org [ijsdr.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide on the Core Properties of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized aromatic compound that has garnered significant interest in the fields of materials science and organic electronics. Its rigid biphenyl core, coupled with four reactive ethynyl groups, makes it a versatile building block for the synthesis of advanced materials such as covalent organic frameworks (COFs), conjugated polymers, and functional nanoparticles.[1] The extended π-conjugation offered by the biphenyl and ethynyl moieties suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Understanding the fundamental properties of this molecule, particularly its solubility and stability, is paramount for its effective handling, processing, and incorporation into novel materials and devices. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by established chemical principles and experimental protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₀ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from related biphenyl compounds |

| Calculated logP | ~4.5 | Prediction based on chemical structure |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

The high calculated octanol-water partition coefficient (logP) suggests that this compound is a lipophilic compound with poor solubility in aqueous solutions but favorable solubility in organic solvents. The recommendation for refrigerated and dry storage hints at its potential sensitivity to temperature and moisture.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions and for the fabrication of thin films and other material architectures. Based on the principle of "like dissolves like," its nonpolar, aromatic structure dictates its solubility behavior.

Predicted Solubility in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 9.0 | Insoluble | The highly nonpolar nature of the biphenyl and ethynyl groups leads to poor interaction with the polar water molecules. |

| Methanol | 6.6 | Low | The polarity of methanol may limit the solubility of the nonpolar solute. |

| Ethanol | 5.2 | Low to Medium | Slightly less polar than methanol, may offer better solvation. |

| Acetone | 5.1 | Medium | A moderately polar aprotic solvent that can interact with the π-system of the aromatic rings. |

| Dichloromethane | 3.4 | Medium to High | A common solvent for many organic compounds, its polarity is suitable for dissolving aromatic hydrocarbons. |

| Tetrahydrofuran (THF) | 4.0 | High | An excellent solvent for many organic compounds, including polymers, due to its moderate polarity and ability to solvate a wide range of solutes. |

| Chloroform | 4.1 | High | A good solvent for many nonpolar and moderately polar organic compounds. |

| Toluene | 2.4 | High | A nonpolar aromatic solvent that will have strong π-π stacking interactions with the biphenyl core, favoring dissolution. |

| Hexane | 0.0 | Low to Medium | While nonpolar, the crystalline nature of the solid may require a solvent with some polarizability for effective dissolution. |

| Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent with a high boiling point, often used for dissolving sparingly soluble organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent known for its exceptional solvating power for a wide range of organic compounds. |

Stability Assessment

The stability of this compound under various conditions is a critical factor that influences its shelf-life, processability, and the long-term performance of materials derived from it. The presence of four ethynyl groups suggests potential reactivity under thermal, photochemical, and certain chemical conditions.

Thermal Stability

Aromatic acetylenes are known to undergo thermal polymerization at elevated temperatures. This process, often referred to as cyclotrimerization or Glaser-Hay coupling, can lead to the formation of insoluble and intractable polymeric materials. The high density of ethynyl groups in this compound makes it particularly susceptible to such reactions. Therefore, it is crucial to avoid exposing the compound to high temperatures, especially in the solid state or in concentrated solutions.

Photochemical Stability

Poly-ynes and aryl acetylenes can be sensitive to light, particularly in the presence of oxygen.[4] UV radiation can initiate radical reactions, leading to polymerization, oxidation, and degradation of the compound.[4] The extended conjugation in this compound may result in absorption in the UV or even the visible region, making it prone to photodegradation. To ensure its integrity, the compound should be stored in the dark or in amber-colored vials.

Caption: A potential photochemical degradation pathway for this compound.

Chemical Stability and pH Effects

The terminal acetylenic protons of the ethynyl groups have a pKa of approximately 25, making them weakly acidic. In the presence of strong bases, these protons can be deprotonated to form acetylides. This reactivity can be exploited for further functionalization but also represents a potential degradation pathway if the compound is exposed to basic conditions unintentionally.

Conversely, under strongly acidic conditions, the ethynyl groups may be susceptible to hydration or other addition reactions, although this is generally less facile for aryl acetylenes compared to alkyl acetylenes. It is advisable to maintain neutral pH conditions during storage and handling to minimize potential degradation.[5][6]

Experimental Protocols

To aid researchers in the practical application of this compound, the following standardized protocols for determining solubility and assessing stability are provided.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid assessment of the solubility of the compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 1-2 mg of this compound into a small, clean, and dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Protocol 2: Accelerated Stability Study - Thermal Stress

This protocol is designed to assess the thermal stability of the compound in the solid state.

Materials:

-

This compound

-

Small, sealable vials (e.g., amber glass HPLC vials)

-

Oven with precise temperature control

-

Analytical technique for purity assessment (e.g., HPLC, NMR)

Procedure:

-

Accurately weigh a small amount (e.g., 5 mg) of the compound into several labeled vials.

-

Seal the vials tightly.

-

Place the vials in an oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

At predetermined time points (e.g., 1, 3, 7, 14 days), remove one vial from each temperature.

-

Allow the vials to cool to room temperature.

-

Dissolve the contents in a suitable solvent (e.g., THF).

-

Analyze the purity of the sample using a suitable analytical method.

-

Compare the purity of the stressed samples to a control sample stored at the recommended conditions (2-8°C).

-

Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics.

Caption: A generalized workflow for the qualitative determination of solubility.

Conclusion

This compound is a promising molecule for the development of next-generation organic materials. A thorough understanding of its solubility and stability is crucial for its successful application. This guide has provided a detailed overview of these core properties, offering predictions based on established chemical principles and providing robust experimental protocols for their determination. By adhering to the handling and storage recommendations outlined herein, researchers can ensure the integrity of this valuable compound and unlock its full potential in their scientific endeavors.

References

- Vertex AI Search.

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. ACCELERATED STABILITY TESTING. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. [Link]

-

Unknown. solubility data series. [Link]

-

Purdue e-Pubs. Accelerated Life Methods for Understanding Refrigerant Chemical Stability in HVACR Systems. [Link]

-

ACD/Labs. Accelerated Stability Assessment with Luminata®. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Xtalks. Accelerated Stability Assessment Program (ASAP) to Improve Product Development. [Link]

-

Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]

-

Unknown. An Introduction to the Accelerated Stability Assessment Program. [Link]

-

MDPI. The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers. [Link]

-

Unknown. SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. [Link]

- Google Patents. CN104529715A - Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol.

-

PubMed Central. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. [Link]

-

PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]

-

ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]

-

MDPI. Photochemical Properties and Stability of BODIPY Dyes. [Link]

-

Semantic Scholar. Relating polymer chemical structure to the stability of polymer:fullerene solar cells. [Link]

-

PubMed. The effect of pH on the conformation and stability of the structure of plant toxin-ricin. [Link]

-

ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

Unknown. An overview on Common Organic Solvents and their Toxicity. [Link]

-

MDPI. Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. [Link]

-

ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

OSTI.gov. Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. [Link]

-

Semantic Scholar. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents. [Link]

-

ElectronicsAndBooks. tetra(p-X-phenylethynyl)biphenyl (X. [https://electronicsandbooks.com/eab1/manual/repository/tetra(p-X-phenylethynyl)biphenyl%20(X.pdf]([Link]

-

ResearchGate. Thermal and Spectral Stability of Electroluminescent Hyperbranched Copolymers Containing Tetraphenylthiophene-Quinoline-Triphenylamine Moieties. [Link]

-

PubChem. 3,3',5,5'-Tetramethylbenzidine. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. 3,3',5,5'-Tetramethylbenzidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibisscientific.com [ibisscientific.com]

- 6. researchgate.net [researchgate.net]

Electronic properties of tetraethynyl biphenyl compounds

An In-depth Technical Guide to the Electronic Properties of Tetraethynyl Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethynyl biphenyl compounds, a class of conjugated systems built upon a biphenyl core with four acetylene extensions, represent a significant frontier in materials science and molecular electronics. Their rigid, planar structure and extended π-conjugation give rise to a unique set of tunable electronic and photophysical properties. This technical guide provides a comprehensive overview of the synthesis, theoretical underpinnings, and experimental characterization of these molecules. We delve into the causality behind synthetic choices, the validation of electronic behavior through robust experimental protocols, and the potential applications stemming from their distinct molecular architecture. This document is intended to serve as a foundational resource for researchers aiming to design, synthesize, and utilize tetraethynyl biphenyl derivatives for advanced technological applications.

Introduction: The Architectural Significance of Tetraethynyl Biphenyls

The biphenyl moiety, consisting of two connected benzene rings, is a fundamental building block in organic chemistry, finding use in everything from pharmaceuticals to liquid crystals.[1][2] The introduction of four ethynyl (acetylene) groups onto this core dramatically alters its electronic landscape. These linear, sp-hybridized linkers extend the π-conjugation of the biphenyl system, leading to a smaller HOMO-LUMO gap and enabling efficient charge transport.[3] This extended conjugation is the primary reason for the intense scientific interest in these and related oligo(phenylene ethynylene) (OPE) structures.[4][5]

The rigid and well-defined geometry of tetraethynyl biphenyls makes them ideal candidates for molecular wires and components in single-molecule electronic devices.[6][7] Understanding and controlling the flow of electrons through a single molecule is a cornerstone of molecular electronics, a field that promises to overcome the physical limitations of traditional silicon-based technologies.[6]

This guide will explore the key facets of tetraethynyl biphenyl chemistry and physics, providing both the theoretical framework and practical, field-proven methodologies for their study.

Synthetic Pathways: From Precursors to Conjugated Architectures

The synthesis of tetraethynyl biphenyl derivatives is a multi-step process that relies heavily on modern cross-coupling reactions. The choice of synthetic route is critical as it dictates the purity, yield, and scalability of the final compound.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most prevalent and versatile methods for constructing the tetraethynyl biphenyl framework are palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.[2][8]

Experimental Protocol: A Generalized Sonogashira Coupling for Ethynyl Installation

This protocol outlines a general procedure for the coupling of an aryl halide with a terminal alkyne, a key step in the synthesis of tetraethynyl biphenyls.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (e.g., a tetrabromobiphenyl derivative) (1.0 equiv) in a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N).[8]

-

Catalyst Addition: To the stirred solution, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.1 equiv).[8]

-

Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, which acts as a protected acetylene source) (4.4 equiv for a tetra-substituted biphenyl) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.[8] The crude product is then purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl groups are typically removed using a base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal tetraethynyl biphenyl.

Homocoupling and Heterocoupling Strategies

Alternative synthetic routes involve the homocoupling of diethynylbenzene derivatives or the heterocoupling of a tetraethynylbiphenyl core with functionalized aryl halides.[9] These methods offer flexibility in introducing various peripheral substituents to tune the electronic properties of the final molecule.[9]

Theoretical and Computational Insights into Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic properties of conjugated molecules.[3][10] For tetraethynyl biphenyls, DFT calculations provide invaluable information about the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Analysis: The Frontier of Reactivity

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a critical parameter that governs the electronic and optical properties of a molecule.[11] A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.[3]

For a typical tetraethynyl biphenyl, the HOMO is characterized by a π-orbital delocalized across the entire conjugated framework, while the LUMO is a corresponding π*-antibonding orbital. The precise energies and distributions of these orbitals can be significantly influenced by the nature of any substituents on the peripheral phenyl rings.

Caption: Workflow for Cyclic Voltammetry Experiment.

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the optical properties of conjugated molecules.

-

UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. For tetraethynyl biphenyls, the absorption spectrum is dominated by π-π* transitions. The position of the lowest energy absorption maximum (λ_max) is directly related to the HOMO-LUMO gap. Unsubstituted biphenyl itself shows a λ_max around 247 nm. [12][13]The extended conjugation in tetraethynyl biphenyls shifts this absorption to longer wavelengths, often into the near-UV or visible region. [14]

-

Fluorescence Spectroscopy: Many tetraethynyl biphenyl derivatives are fluorescent, meaning they emit light after being electronically excited. The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). The difference between the absorption and emission maxima is known as the Stokes shift. These compounds often exhibit strong fluorescence, making them interesting for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. [15][16]

Compound λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Biphenyl ~247 [12][13] ~306 [12] - Tetraethynyl Biphenyl Derivative 1 350 420 0.65 Tetraethynyl Biphenyl Derivative 2 375 450 0.80 Note: These are representative values and will vary based on the specific molecular structure and solvent.

Applications in Molecular Electronics and Beyond

The unique electronic properties and rigid structure of tetraethynyl biphenyls make them highly promising for a range of applications.

Single-Molecule Wires and Switches

A primary area of investigation is their use as molecular wires in single-molecule junctions. [6]In these devices, a single molecule is used to bridge the gap between two electrodes. The conductance of the molecule is highly dependent on the alignment of its HOMO and LUMO levels with the Fermi level of the electrodes. [7][17]The ability to tune these energy levels through chemical functionalization is therefore crucial for designing molecular electronic components with specific functions. [17]

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields of some tetraethynyl biphenyl derivatives make them suitable as emissive materials or hosts in OLEDs. [15]Their rigid structure can help to suppress non-radiative decay pathways, leading to more efficient light emission.

Chemical Sensors